molecular formula C21H24N6O B12277294 N,5-dimethyl-N-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}pyrimidin-2-amine

N,5-dimethyl-N-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}pyrimidin-2-amine

Cat. No.: B12277294
M. Wt: 376.5 g/mol
InChI Key: UXEQNDIRCTZZIA-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a benzoyl chloride derivative under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the reaction of a suitable amine with a dihalopyrimidine under basic conditions.

    Final Coupling: The final compound is obtained by coupling the pyrimidine ring with the pyrazole-piperidine intermediate under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N,5-dimethyl-N-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the specific binding interactions. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A related compound with a pyrazole ring and similar functional groups.

    1,5-dimethyl-1H-pyrazol-3-yl)methanone: Another pyrazole derivative with potential biological activity.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: A compound with a similar benzoyl group and potential medicinal applications.

Uniqueness

N,5-dimethyl-N-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}pyrimidin-2-amine is unique due to its combination of three different heterocyclic rings, which provides a distinct structure and potential for diverse applications. Its specific functional groups and ring systems allow for unique interactions with biological targets and chemical reactivity.

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone

InChI

InChI=1S/C21H24N6O/c1-16-13-22-21(23-14-16)25(2)19-8-4-10-26(15-19)20(28)17-6-3-7-18(12-17)27-11-5-9-24-27/h3,5-7,9,11-14,19H,4,8,10,15H2,1-2H3

InChI Key

UXEQNDIRCTZZIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4

Origin of Product

United States

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